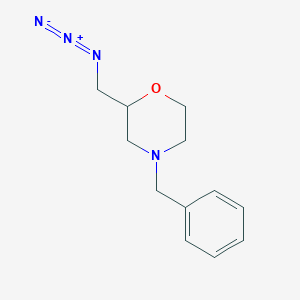

2-(azidomethyl)-4-benzylmorpholine

Description

Significance of Morpholine (B109124) Heterocycles in Modern Chemical Synthesis and Design

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly valued structural motif in contemporary chemical science. researchgate.nete3s-conferences.org Its prevalence in medicinal chemistry has led to its designation as a "privileged scaffold," owing to its favorable physicochemical and metabolic properties. wikipedia.orgnih.govnih.gov The inclusion of a morpholine moiety in a drug candidate can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a scaffold that can be readily functionalized to optimize biological activity. wikipedia.orgmskcc.orgthieme-connect.com The flexible, chair-like conformation of the morpholine ring allows it to interact favorably with biological targets, while its basic nitrogen atom can participate in crucial binding interactions. nih.govwayne.edu

Beyond pharmaceuticals, morpholine and its derivatives serve as versatile building blocks in organic synthesis, acting as bases, solvents, and reactants in a variety of chemical transformations. wikipedia.orgatamankimya.comchemicalbook.com Their utility extends to industrial applications as corrosion inhibitors and in the synthesis of agrochemicals. e3s-conferences.orgnih.gov

The Azide (B81097) Functionality: A Versatile Synthon and Bioorthogonal Handle in Chemical Biology

The azide group (–N₃) is a compact and highly energetic functional group with a rich and diverse reactivity profile. ontosight.aiat.uakit.edu In synthetic organic chemistry, azides serve as valuable precursors to amines through reduction reactions, such as the Staudinger reduction, and participate in rearrangements like the Curtius rearrangement. wikipedia.orgnih.gov They are also key participants in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". masterorganicchemistry.comnih.gov

The true revolution in the application of azides has been in the field of chemical biology. nih.govnih.gov The azide group's small size, stability in physiological conditions, and lack of reactivity with most biological molecules make it an ideal bioorthogonal handle. nih.govescholarship.org This allows for the specific labeling and tracking of biomolecules in living systems without perturbing their natural function. nih.govrsc.orgmdpi.com By incorporating an azide-modified building block into a biological system, researchers can then use "click" chemistry to attach fluorescent probes, affinity tags, or other reporter molecules. nih.govresearchgate.net

Strategic Role of Benzyl (B1604629) Moieties in Organic Transformations and Molecular Architecture

The benzyl group (Bn), a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂) group, is a widely employed functional group in organic synthesis, primarily as a protecting group for alcohols, amines, and carboxylic acids. wikipedia.org Its stability under a wide range of reaction conditions, including acidic and basic environments, makes it a robust choice for multistep syntheses. wikipedia.org The benzyl group can be readily introduced and subsequently removed under specific, mild conditions, typically through catalytic hydrogenolysis, without affecting other functional groups in the molecule. idpublications.org

Defining the Research Scope for 2-(azidomethyl)-4-benzylmorpholine: A Multifunctional Scaffold for Advanced Chemical Exploration

The chemical structure of This compound integrates the key features of its three constituent parts, positioning it as a highly versatile and multifunctional chemical scaffold. The research scope for this compound is therefore broad and interdisciplinary.

Medicinal Chemistry: The presence of the morpholine ring suggests its potential as a core structure for the development of novel therapeutic agents. The azidomethyl and benzyl groups offer points for diversification to create libraries of compounds for screening against various biological targets.

Chemical Biology: The azide functionality serves as a bioorthogonal handle, enabling the use of this compound as a molecular probe. It could be incorporated into larger biomolecules or used to label specific cellular components.

Organic Synthesis: The molecule itself can be a valuable intermediate. The azidomethyl group can be transformed into an amine, and the benzyl group can be removed to reveal a secondary amine on the morpholine ring, allowing for sequential and site-selective modifications.

A plausible synthetic route to this compound could involve the N-benzylation of a suitable morpholine precursor, followed by the introduction of the azidomethyl group at the C-2 position. This could potentially be achieved by reacting 2-(hydroxymethyl)morpholine with a tosylating agent, followed by nucleophilic substitution with sodium azide.

Overview of Key Academic Research Trajectories for Complex Azido-Morpholine Systems

While specific research on this compound is not yet prominent in the literature, the academic research trajectories for complex molecules containing both azide and morpholine functionalities are clear and promising.

Development of Novel Bioorthogonal Probes: Research is focused on creating new chemical tools for labeling and imaging biological processes with greater precision and control. nih.govrsc.orgacs.org A molecule like this compound could be explored as a new class of probe where the morpholine and benzyl groups modulate its solubility, cell permeability, and target affinity.

Fragment-Based Drug Discovery: The individual components of this compound can be considered as fragments that can be combined in various ways to design new drugs. The morpholine scaffold provides a robust starting point, while the azido (B1232118) and benzyl groups can be modified to optimize binding to a target protein.

Synthesis of Complex Heterocyclic Scaffolds: There is ongoing interest in the development of efficient synthetic methods for complex heterocyclic compounds. e3s-conferences.orgnih.gov Research into the synthesis of this compound and its derivatives would contribute to this field by providing new routes to highly functionalized morpholine structures. The reactivity of the azide group could be exploited in intramolecular cyclization reactions to generate novel fused heterocyclic systems.

Data Tables

Table 1: Physicochemical Properties of Core Functional Groups

| Functional Group | Property | Value / Description | Reference |

| Morpholine | Molecular Formula | C₄H₉NO | wikipedia.org |

| Molar Mass | 87.12 g/mol | wikipedia.org | |

| Boiling Point | 129 °C | wikipedia.org | |

| Density | 1.007 g/cm³ | wikipedia.org | |

| pKₐ of conjugate acid | ~8.5 | chemicalbook.com | |

| Description | Colorless liquid with a weak, ammonia-like odor. wikipedia.org | wikipedia.org | |

| Azide (Organic) | Functional Group | –N₃ | wikipedia.orgontosight.ai |

| Key Reactivity | 1,3-dipolar cycloadditions (Click Chemistry), Reduction to amines, Staudinger ligation. wikipedia.orgnih.govmasterorganicchemistry.com | wikipedia.orgnih.govmasterorganicchemistry.com | |

| Bioorthogonal Nature | Small, stable, and non-reactive with most biological functional groups. nih.govescholarship.org | nih.govescholarship.org | |

| Spectroscopic Signature (IR) | Strong, sharp absorption around 2100 cm⁻¹. | at.ua | |

| Benzyl Group | Functional Group | –CH₂C₆H₅ | wikipedia.org |

| Role in Synthesis | Protecting group for alcohols, amines, and carboxylic acids. wikipedia.org | wikipedia.org | |

| Deprotection Method | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | idpublications.org | |

| Spectroscopic Signature (¹H NMR) | Aromatic protons (~7.2-7.4 ppm), benzylic protons (~4.5-5.0 ppm). | nih.gov |

Table 2: Key Reactions of Constituent Functional Groups

| Functional Group | Reaction Type | Description |

| Morpholine (N-H) | N-Alkylation / N-Acylation | The nitrogen atom can be readily functionalized with electrophiles. |

| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable 1,2,3-triazole ring with a terminal alkyne. |

| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reacts with a strained cyclooctyne (B158145) without a metal catalyst. |

| Azide | Staudinger Reduction/Ligation | Reduction to a primary amine with phosphines, can form an amide bond in the ligation variant. |

| Benzyl Ether/Amine | Hydrogenolysis | Cleavage of the C-O or C-N bond using H₂ and a catalyst (e.g., Pd/C) to deprotect the functional group. |

Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)-4-benzylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-15-14-8-12-10-16(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCIVIABGBSMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Synthetic Approaches to Azidomethyl Substituted Heterocycles

Early Methodologies for Morpholine (B109124) Ring Construction and Functionalization

The foundational methods for the synthesis of the morpholine ring date back to the early 20th century, with many of the original industrial processes still in use today. One of the most prominent early methods is the dehydration of diethanolamine using a strong acid, typically sulfuric acid. atamanchemicals.comgoogle.com This process involves heating diethanolamine with concentrated sulfuric acid to temperatures around 150-200°C. google.comdissertationtopic.net The strong acid protonates the hydroxyl groups of diethanolamine, facilitating an intramolecular nucleophilic substitution where the nitrogen atom displaces a water molecule to form the morpholine ring. The resulting morpholine is then isolated by neutralization with a base and subsequent distillation. researchgate.net

Another significant early industrial method is the reaction of diethylene glycol with ammonia at high temperatures and pressures in the presence of a hydrogenation catalyst. atamanchemicals.comgoogle.com This approach, developed later, offered an alternative route to the morpholine core. Additionally, the reaction of bis(2-chloroethyl) ether with ammonia represents another classical approach to the morpholine skeleton, proceeding through a double nucleophilic substitution. atamanchemicals.com

Early functionalization of the morpholine ring primarily focused on reactions characteristic of secondary amines. The nitrogen atom, being a nucleophile, readily undergoes alkylation, acylation, and arylation. e3s-conferences.org These reactions allowed for the introduction of various substituents at the N-4 position, modifying the steric and electronic properties of the molecule. The formation of enamines from morpholine and carbonyl compounds was another early and widely used transformation, highlighting the utility of morpholines in carbon-carbon bond formation. atamanchemicals.com Functionalization of the carbon framework of the morpholine ring was less common in early methodologies and often required the synthesis to start from pre-functionalized precursors.

Table 1: Overview of Early Morpholine Synthesis Methods

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| Diethanolamine | Concentrated Sulfuric Acid | High Temperature (150-200°C) | Morpholine |

| Diethylene Glycol | Ammonia, Hydrogen | High Temperature and Pressure, Catalyst | Morpholine |

| Bis(2-chloroethyl) ether | Ammonia | - | Morpholine |

Development of Techniques for Regio- and Stereoselective Azide (B81097) Introduction

The introduction of an azide functional group into a molecule is a crucial transformation in organic synthesis, as azides are versatile precursors for amines, nitrenes, and triazoles via "click" chemistry. The development of methods for the regio- and stereoselective introduction of the azide moiety has been a significant area of research.

Traditionally, the synthesis of organic azides involves the SN2 substitution of alkyl halides or sulfonates with an azide salt, such as sodium azide. This method is effective for primary and secondary substrates but can be limited by competing elimination reactions and the need for pre-functionalized starting materials.

For the specific introduction of an azidomethyl group, a common strategy involves the conversion of a hydroxymethyl group into a good leaving group (e.g., tosylate or mesylate) followed by substitution with sodium azide. This two-step process allows for the regioselective placement of the azide group.

More advanced methods have focused on the direct conversion of alcohols to azides and the azidation of alkenes and epoxides. The Mitsunobu reaction, for instance, allows for the conversion of primary and secondary alcohols to azides with inversion of stereochemistry using hydrazoic acid or a surrogate in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

The ring-opening of epoxides with azide nucleophiles is another powerful method for introducing both an azide and a hydroxyl group in a stereocontrolled manner. This reaction typically proceeds with high regioselectivity at the less hindered carbon and with inversion of stereochemistry. For terminal epoxides, the azide attacks the terminal carbon to afford the primary azide.

The development of transition-metal-catalyzed azidation reactions has further expanded the toolkit for introducing azide functionality. These methods often offer milder reaction conditions and improved selectivity. For example, the palladium-catalyzed azidation of allylic substrates allows for the regio- and stereoselective formation of allylic azides.

Advancements in N-Benzylation Strategies for Heterocyclic Amines

The introduction of a benzyl (B1604629) group onto the nitrogen atom of a heterocycle, known as N-benzylation, is a common strategy in medicinal chemistry to introduce a lipophilic and sterically bulky group that can influence a molecule's biological activity and pharmacokinetic properties.

The most traditional method for N-benzylation is the direct alkylation of a secondary amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base is required to neutralize the hydrohalic acid byproduct. This method is straightforward but can sometimes lead to over-alkylation, especially with primary amines.

Reductive amination is another widely used and often more controlled method for N-benzylation. This involves the reaction of the secondary amine with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the N-benzyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). This method is generally high-yielding and avoids the formation of quaternary ammonium (B1175870) salts.

Transition-metal-catalyzed N-arylation and N-alkylation reactions, such as the Buchwald-Hartwig amination, have also been adapted for N-benzylation. While more commonly used for forming aryl-nitrogen bonds, these methods can be applied to benzyl substrates and offer advantages in terms of substrate scope and functional group tolerance.

More recent advancements have focused on developing more environmentally friendly and efficient N-benzylation protocols. This includes the use of benzyl alcohol as the alkylating agent in the presence of a suitable catalyst, which generates water as the only byproduct. Catalytic transfer hydrogenation conditions, using a hydrogen donor and a transition metal catalyst, have also been employed for the reductive amination of amines with benzaldehyde.

Progression of Chiral Morpholine Synthesis and Control of Stereochemistry

The synthesis of enantiomerically pure morpholine derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. The development of methods to control the stereochemistry of substituents on the morpholine ring has been a key focus of modern synthetic chemistry.

One of the primary strategies for accessing chiral morpholines is to start from a chiral precursor. Chiral amino alcohols, which are readily available from the chiral pool (e.g., from amino acids), are common starting materials. For example, the cyclization of a chiral 2-amino-1-phenylethanol derivative can lead to a 2-phenyl-substituted morpholine with defined stereochemistry.

Asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, has also been extensively explored. For instance, asymmetric dihydroxylation or epoxidation of an appropriate olefin precursor can establish the stereocenters that are then incorporated into the morpholine ring.

Dynamic kinetic resolution, which combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer, has been employed to convert a racemic starting material into a single enantiomer of the product in high yield.

Enzymatic resolutions have also proven to be a powerful tool for the synthesis of chiral morpholines. Lipases and other hydrolases can selectively acylate or deacylate one enantiomer of a racemic morpholine derivative or a precursor, allowing for the separation of the enantiomers.

For the synthesis of polysubstituted morpholines, the control of diastereoselectivity is also crucial. Substrate-controlled methods, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, are often employed. For example, the reduction of a cyclic ketone or imine precursor can be influenced by the steric and electronic properties of adjacent substituents, leading to the preferential formation of one diastereomer.

Chronological Overview of Research Focusing on Azidomethyl-Benzyl-Morpholine Architectures

A review of the scientific literature indicates that the specific compound "2-(azidomethyl)-4-benzylmorpholine" is not extensively documented, suggesting it may be a novel or niche chemical entity. Research in this area has primarily focused on the synthesis and biological evaluation of morpholine derivatives with various substitutions, but the combination of an azidomethyl group at the 2-position and a benzyl group at the 4-position appears to be a less explored area.

The chronological progression of research that would lead to the synthesis of such a molecule can be inferred from the development of the individual synthetic methodologies described in the preceding sections.

Early to Mid-20th Century: The focus was on the fundamental synthesis of the morpholine ring itself and simple N-functionalization. The synthesis of a 4-benzylmorpholine (B76435) would have been achievable using the classical N-alkylation techniques of this era.

Late 20th Century: The development of more sophisticated methods for the introduction of functional groups with stereochemical control became prominent. The synthesis of chiral 2-substituted morpholines from chiral amino alcohols gained traction. The introduction of an azidomethyl group would have likely been approached via a two-step sequence from a corresponding 2-(hydroxymethyl)morpholine derivative.

Early 21st Century: The advent of "click" chemistry brought the azide functional group to the forefront of synthetic and medicinal chemistry. This likely spurred greater interest in the synthesis of azido-functionalized heterocycles, including morpholines, as versatile building blocks. Research during this period would have focused on more efficient and selective methods for azide introduction.

Present Day: Modern synthetic chemistry emphasizes step-economy, atom-economy, and the development of catalytic and enantioselective methods. The synthesis of a molecule like this compound would now be approached with a focus on efficiency and stereocontrol, potentially through a convergent synthesis where the key fragments are assembled late in the synthetic sequence. While direct research on this specific target may be limited, the vast body of literature on the synthesis and functionalization of morpholines provides a clear roadmap for its construction. The novelty of this particular substitution pattern may present opportunities for the exploration of new chemical space and potential biological applications.

Advanced Synthetic Methodologies for 2 Azidomethyl 4 Benzylmorpholine

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of 2-(azidomethyl)-4-benzylmorpholine can be approached through several retrosynthetic pathways. The primary strategic disconnections involve the formation of the morpholine (B109124) ring and the introduction of the azidomethyl group.

A logical primary disconnection is at the C-N₃ bond of the azidomethyl moiety. This reveals the precursor, (4-benzylmorpholin-2-yl)methanol. This intermediate is a common target in morpholine synthesis. The conversion of the alcohol to the azide (B81097) is a standard functional group interconversion.

Further disconnection of the morpholine ring itself can proceed via two main routes:

C-O/C-N Disconnection: Breaking the C-O and C-N bonds adjacent to the nitrogen atom leads back to a linear amino diol precursor, N-benzyl-2-amino-1,4-butanediol, or a related synthon. Cyclization would then form the ring.

Amino Alcohol Cyclization: A more common strategy involves disconnecting the ether linkage (C-O-C) and the C-N bond opposite the benzyl (B1604629) group. This retrosynthetically opens the ring to a chiral amino alcohol precursor, which can be derived from readily available starting materials. For instance, cyclization of a protected 2-amino alcohol with a suitable two-carbon electrophile containing a leaving group can form the morpholine ring.

These disconnections form the basis for the forward synthetic strategies, allowing for the strategic incorporation of chirality and the benzyl and azidomethyl functional groups.

Stereoselective Synthesis of the Morpholine Ring System

Achieving stereochemical control at the C2 position is paramount in the synthesis of enantiomerically pure this compound. Chiral morpholines are crucial structural motifs in many bioactive compounds. nih.gov Various asymmetric synthetic approaches have been developed to access these valuable scaffolds. nih.gov

Chiral Pool-Based Approaches

The use of enantiopure starting materials from the chiral pool is a well-established strategy for synthesizing complex chiral molecules. Amino acids, for example, are inexpensive and enantiopure starting materials for the synthesis of vicinal amino alcohols, which are key precursors to morpholines. rsc.org This approach leverages the inherent chirality of the starting material to construct the desired stereocenter in the morpholine ring. For example, enantiopure 3-hydroxymethylmorpholines can be synthesized from chiral-pool starting materials, providing versatile building blocks with defined stereochemistry. thieme-connect.com The synthesis often involves multiple steps, including protection, functional group manipulation, and final ring closure to yield the morpholine core. thieme-connect.com

Asymmetric Catalysis in Ring Formation Reactions

Asymmetric catalysis offers an efficient and atom-economical alternative to chiral pool methods, generating chirality through the use of a chiral catalyst. nih.gov

Asymmetric Hydrogenation: One powerful method is the asymmetric hydrogenation of dehydromorpholines. Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted chiral morpholines can be obtained in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method forms the stereocenter after the initial construction of an unsaturated morpholine ring. nih.gov

Tandem Hydroamination and Asymmetric Transfer Hydrogenation (ATH): A highly efficient one-pot tandem reaction has been developed for the enantioselective synthesis of 3-substituted morpholines, which can be adapted for 2-substituted analogues. organic-chemistry.orgacs.orgacs.orgubc.ca This process begins with the titanium-catalyzed hydroamination of an aminoalkyne substrate to form a cyclic imine. acs.orgacs.org This imine is then reduced in the same pot using a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) with a Noyori-Ikariya catalyst, affording the chiral morpholine with high enantiomeric excess (>95% ee). acs.orgubc.ca Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is crucial for achieving high enantioselectivity. acs.orgubc.ca

Diastereoselective Control in Cyclization Pathways

When a pre-existing stereocenter is present in the precursor, controlling the formation of the second stereocenter during cyclization is critical. Diastereoselective cyclization of multisubstituted amino alcohols is a key strategy for this purpose. researchgate.net

An iron(III)-catalyzed method has been shown to be effective for the diastereoselective synthesis of disubstituted morpholines from amino allylic alcohols. thieme-connect.com This reaction proceeds via either C–O or C–N bond formation. thieme-connect.com In these reactions, the configuration of the new stereocenter can be induced by the configuration of the existing center, leading to a high degree of diastereoselectivity (e.g., cis/trans ratios up to 95:5). thieme-connect.com While various Lewis and Brønsted acids can catalyze the cyclization, they often result in lower diastereoselectivity. thieme-connect.com

Optimized Protocols for the Introduction of the Azidomethyl Moiety

The final key step in the synthesis of this compound is the conversion of a precursor, typically (4-benzylmorpholin-2-yl)methanol, into the target azide. The azide functional group is a versatile handle in organic synthesis, notably in "click chemistry" and for the synthesis of various nitrogen-containing heterocycles. mdpi.commdpi.com

Direct Azidation Reactions and Reagent Development

Direct conversion of an alcohol to an azide is an important functional group transformation. cmu.edu Several methods have been developed to achieve this transformation efficiently, often with inversion of stereochemistry if the alcohol is chiral.

Mitsunobu-type Reactions: The Mitsunobu reaction is a classic and versatile method for converting alcohols to azides. cmu.edu This reaction typically involves triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), and an azide source. ias.ac.in While hydrazoic acid can be used, its high toxicity has led to the development of alternatives such as diphenyl phosphorazidate (DPPA) or zinc azide. cmu.edu A significant drawback can be the difficulty in removing the triphenylphosphine oxide byproduct. commonorganicchemistry.com

DPPA and DBU: A method reported by Thompson et al. uses DPPA and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cmu.educommonorganicchemistry.com This protocol works well for reactive alcohols, such as benzylic ones, and provides the azide with SN2 inversion of configuration without forming difficult-to-remove phosphine (B1218219) oxides. commonorganicchemistry.com

Iodine-Based Systems: A practical one-pot procedure involves using a combination of triphenylphosphine, iodine, and imidazole (B134444) with sodium azide in a solvent like DMSO. ias.ac.in This system is highly chemoselective and provides good to excellent yields for a range of alcohols. ias.ac.in

Modern Azidating Reagents: To overcome the challenges of byproduct removal and reagent stability, new reagents have been developed. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) allows for the direct synthesis of organic azides from alcohols under mild conditions. thieme-connect.com A key advantage is that the byproducts are highly water-soluble, simplifying purification. thieme-connect.com

The choice of reagent depends on the substrate's reactivity and the desired reaction conditions. A comparison of common direct azidation methods is presented below.

| Reagent System | Typical Conditions | Advantages | Disadvantages | References |

| PPh₃, DEAD, HN₃/DPPA | Anhydrous solvent (e.g., THF, Toluene) | Versatile, well-established | Use of toxic HN₃ or expensive DEAD, PPh₃=O byproduct removal can be difficult | cmu.edu |

| DPPA, DBU | Toluene (B28343) | No phosphine oxide byproduct, good for reactive alcohols | May fail for less reactive alkanols | cmu.educommonorganicchemistry.com |

| PPh₃, I₂, Imidazole, NaN₃ | DMSO, room temperature | Practical, high yields, chemoselective | Stoichiometric use of reagents | ias.ac.in |

| ADMP | Mild conditions | Water-soluble byproducts, easy purification | Reagent may not be commercially widespread | thieme-connect.com |

Azide Transfer Reagents and Mechanistic Insights

The introduction of the azide moiety is a critical step in the synthesis of this compound. This is often achieved through a diazo-transfer reaction, where an amine precursor is converted to the corresponding azide. nih.gov Several reagents have been developed for this purpose, each with its own advantages and mechanistic nuances.

Trifluoromethanesulfonyl azide (TfN₃) is a highly efficient diazo-transfer reagent. nih.gov Its reaction with primary amines, such as the precursor to this compound, proceeds under mild conditions to furnish the desired azide in high yield. organic-chemistry.org The mechanism is believed to involve the formation of a diazonium intermediate, which is then displaced by the azide ion. durham.ac.uk

Imidazole-1-sulfonyl azide and its derivatives are another class of effective diazo-transfer reagents. organic-chemistry.org These reagents are often crystalline, shelf-stable, and can be prepared from inexpensive starting materials, making them attractive for large-scale synthesis. organic-chemistry.org Mechanistic studies, including ¹⁵N NMR, have confirmed that these reactions proceed via a diazo-transfer mechanism. organic-chemistry.org

The choice of azide transfer reagent can be influenced by factors such as substrate scope, reaction conditions, and safety considerations. The table below summarizes some common azide transfer reagents and their typical reaction conditions.

| Azide Transfer Reagent | Typical Conditions | Reference |

| Trifluoromethanesulfonyl azide (TfN₃) | Mild conditions, often with a base like triethylamine | organic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride | Mild conditions, suitable for various primary amines | organic-chemistry.org |

| tert-Butyl nitrite (B80452) and azidotrimethylsilane | Mild conditions for aromatic amines | organic-chemistry.org |

Functional Group Interconversions from Precursors (e.g., alcohols, halides)

An alternative and widely employed strategy for the synthesis of this compound involves the functional group interconversion of a suitable precursor, most commonly an alcohol or a halide. This approach offers flexibility in the synthetic design, allowing for the introduction of the azide group at a later stage.

The conversion of a primary alcohol, such as (4-benzylmorpholin-2-yl)methanol, to the corresponding azide is a common transformation. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide source like sodium azide. ub.eduvanderbilt.edu The reaction of alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also generate the corresponding alkyl halides, which are then readily converted to the azide. fiveable.me

Direct conversion of alkyl halides to azides is a straightforward Sₙ2 reaction. youtube.com For instance, 2-(chloromethyl)-4-benzylmorpholine or 2-(bromomethyl)-4-benzylmorpholine can be reacted with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to yield this compound. ub.edumdpi.com The Finkelstein reaction, where an alkyl chloride is converted to an alkyl iodide to enhance reactivity, can also be employed prior to azidation. vanderbilt.edu

Selective N-Benzylation and Orthogonal Protecting Group Strategies

The synthesis of this compound requires the selective introduction of a benzyl group at the morpholine nitrogen. This N-benzylation is a crucial step that can be performed at various stages of the synthesis. nih.gov

In many synthetic routes, the N-benzylation is carried out on a pre-formed morpholine ring. This can be achieved by reacting the secondary amine of the morpholine with benzyl bromide or benzyl chloride in the presence of a base. nih.gov

Orthogonal protecting group strategies are essential in more complex syntheses, particularly when other functional groups that are sensitive to the benzylation conditions are present. biosynth.comwikipedia.org For example, if the synthesis starts from a precursor with other reactive sites, these sites can be protected with groups that are stable under the N-benzylation conditions but can be removed selectively later. biosynth.comwikipedia.org Common protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under acidic and basic conditions respectively, exemplify the principle of orthogonality. biosynth.comwikipedia.org This strategy allows for the precise and sequential modification of different parts of the molecule. wikipedia.org

Advanced Purification and Isolation Techniques for Chiral Azido-Morpholines

For applications in medicinal chemistry, it is often necessary to prepare enantiomerically pure this compound. This requires advanced purification and isolation techniques to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Preparative chiral HPLC can be used to isolate enantiopure compounds on a larger scale. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The development of environmentally friendly and sustainable synthetic methods is a growing priority in chemical research. organic-chemistry.orgchemrxiv.orgacs.org Green chemistry principles are increasingly being applied to the synthesis of morpholine derivatives, including this compound. organic-chemistry.orgchemrxiv.orgacs.orgajgreenchem.com

Solvent-Free and Aqueous Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. ajgreenchem.com Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water. For instance, some syntheses of morpholine derivatives have been successfully carried out in aqueous media. organic-chemistry.orgchemrxiv.orgacs.org While specific examples for this compound are not extensively documented, the general trend towards aqueous and solvent-free synthesis in morpholine chemistry suggests potential for future applications. organic-chemistry.orgchemrxiv.orgacs.org

Development of Heterogeneous and Recyclable Catalytic Systems

The use of heterogeneous and recyclable catalysts is another cornerstone of green chemistry. mdpi.comrsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.orgrsc.org

In the context of morpholine synthesis, various heterogeneous catalytic systems have been developed. researchgate.netacs.org For example, metal-organic frameworks (MOFs) have been shown to be effective and recyclable catalysts for certain reactions involving amines. rsc.org Copper nanoparticles have also been utilized as recyclable heterogeneous catalysts in coupling reactions that can be relevant to the synthesis of morpholine precursors. researchgate.net The development of such catalytic systems for the key steps in the synthesis of this compound, such as N-benzylation or the introduction of the azido (B1232118) group, would represent a significant advancement in sustainable synthesis. nih.govyoutube.com

The table below provides examples of recyclable catalysts used in reactions relevant to morpholine synthesis.

| Catalyst | Reaction Type | Advantages | Reference |

| Metal-Organic Frameworks (MOFs) | Oxidative coupling of amines | Recyclable, high yield | rsc.org |

| Copper Nanoparticles | A³ coupling (amine, aldehyde, alkyne) | Heterogeneous, recyclable | researchgate.net |

| Poly(maleic anhydride-alt-1-octadecene) (Od-MA) | N-oxidation | Metal-free, easily recovered | rsc.org |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Azidomethyl 4 Benzylmorpholine

Reactivity of the Azido (B1232118) Group: Click Chemistry and Beyond

The azido group (–N₃) is a high-energy functional group that serves as a linchpin for a variety of chemical transformations. Its reactivity is central to the utility of 2-(azidomethyl)-4-benzylmorpholine in constructing more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Studies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is noted for its high tolerance of various functional groups and reaction conditions. nih.gov The mechanism of CuAAC, while seemingly straightforward, involves a series of reversible steps and the formation of copper(I) acetylide complexes of varying nuclearity. rsc.orgresearchgate.net

Mechanistic investigations, through computational studies, kinetic analysis, and real-time monitoring, have provided significant insights into the catalytic cycle. mdpi.com It is generally accepted that the reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate, which is a departure from the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. mdpi.comnih.gov The rate-determining step is often considered to be the association of the copper(I) ion with the azide (B81097). mdpi.com Some studies propose a dinuclear copper(I) mechanism, which is now widely accepted, where two copper atoms cooperate to facilitate the cycloaddition. nih.govbeilstein-journals.org The formation of a ternary complex involving the azide and a copper acetylide is crucial for an efficient reaction. nih.gov Substrates with ancillary copper-binding ligands, often referred to as "chelating azides," can significantly accelerate the reaction rate. nih.govmdpi.com

Table 1: Key Mechanistic Aspects of CuAAC

| Mechanistic Feature | Description | Supporting Evidence |

| Catalyst | Copper(I) is the active catalytic species. | Extensive experimental and computational data. nih.govrsc.orgbeilstein-journals.org |

| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | Consistently observed in a vast number of examples. nih.govnih.gov |

| Mechanism | Stepwise, involving copper acetylide intermediates. | Kinetic studies and DFT calculations. mdpi.comnih.gov |

| Rate-Determining Step | Often the formation of the copper-azide complex. | Kinetic data and the effect of chelating azides. mdpi.com |

| Key Intermediates | Mononuclear and dinuclear copper(I) acetylides. | Spectroscopic and computational evidence. rsc.orgbeilstein-journals.org |

| Role of Ligands | Stabilize Cu(I) and can accelerate the reaction. | Use of N-heterocyclic carbenes (NHCs) and other ligands. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Bioorthogonal Applications

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.gov The pre-distortion of the alkyne bond in the cyclooctyne lowers the activation energy required for the cycloaddition to occur. d-nb.info

SPAAC has become a prominent bioorthogonal reaction, finding wide application in labeling and imaging biomolecules within living cells. nih.govresearchgate.netwebsite-files.com The reaction is fast, highly specific, and does not interfere with native biological processes. website-files.com The kinetics of SPAAC can be influenced by the structure of both the azide and the cyclooctyne. For instance, the steric hindrance around the azide can affect the reaction rate, with tertiary azides reacting significantly slower with sterically demanding cyclooctynes compared to primary and secondary azides. d-nb.info Secondary interactions, such as the formation of a boronate ester, can accelerate the reaction rate and control regioselectivity. rsc.orgresearchgate.netchemrxiv.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires a Copper(I) catalyst. nih.gov | Catalyst-free. nih.gov |

| Alkyne | Terminal alkynes. | Strained cyclooctynes (e.g., BCN, ADIBO). d-nb.info |

| Biocompatibility | Limited by copper toxicity. nih.govwebsite-files.com | Highly biocompatible, suitable for in vivo applications. nih.gov |

| Reaction Rate | Generally very fast (up to 10⁶ times faster than uncatalyzed). nih.gov | Slower than CuAAC but still efficient for bioorthogonal applications. website-files.com |

| Applications | Organic synthesis, materials science, bioconjugation. rsc.org | Live-cell imaging, drug targeting, proteomics. nih.govwebsite-files.comnih.gov |

Reduction of Azides to Amines: Selective and Controlled Transformations

The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. This conversion is highly valuable as azides can be considered protected forms of amines. A variety of reagents and methods can be employed for this reduction, offering different levels of chemoselectivity.

Common methods for azide reduction include catalytic hydrogenation, reduction with metal hydrides, and the Staudinger reaction using phosphines. nih.gov However, these methods can have limitations regarding functional group tolerance. nih.gov For instance, catalytic hydrogenation may also reduce other unsaturated groups, and metal hydrides are incompatible with acidic functionalities. nih.gov

More selective methods have been developed. For example, the use of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce azides, though it may also reduce disulfide bonds. nih.gov A visible light-induced azide reduction catalyzed by a ruthenium complex has been shown to be highly chemoselective, tolerating a wide range of functional groups including alcohols, aldehydes, and disulfides. nih.gov Other methods involve the use of copper nanoparticles in water with ammonium (B1175870) formate (B1220265) for the reduction of aryl azides, and tin(IV) 1,2-benzenedithiolate with NaBH₄ for a broad range of azides. organic-chemistry.org The choice of reducing agent and conditions is crucial for achieving the desired selective transformation of the azido group in this compound to the corresponding amine without affecting other parts of the molecule.

Thermolysis and Photolysis of Azides: Generation and Reactivity of Nitrenes

Thermolysis or photolysis of organic azides leads to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates. nih.govresearchgate.net Nitrenes are neutral, monovalent nitrogen species that can undergo a variety of subsequent reactions, such as C-H insertion, addition to double bonds to form aziridines, and rearrangements. nih.govnih.gov

The generation of nitrenes from azides can be achieved under thermal or photochemical conditions. nih.gov Metal catalysts, such as copper, can also facilitate nitrene transfer reactions from azides. nih.gov The reactivity of the generated nitrene is dependent on its electronic state (singlet or triplet) and the substituents on the nitrogen atom. For instance, photosensitization of sulfonyl azides can generate triplet nitrenes, which can then be used for the aziridination of alkenes. nih.gov The efficiency of nitrene generation and subsequent reactions can be influenced by the electronic properties of the azide precursor and the energy of the photosensitizer. nih.gov In the context of this compound, the generation of the corresponding nitrene would open up pathways to novel derivatives through intramolecular C-H insertion or intermolecular reactions.

Reactivity of the Morpholine (B109124) Nitrogen: Nucleophilicity and Derivatization

The nitrogen atom within the morpholine ring of this compound is a tertiary amine, which imparts it with nucleophilic character. This allows for a range of derivatization reactions at this position.

Electrophilic Attack and Quaternization Reactions

As a tertiary amine, the morpholine nitrogen can act as a nucleophile and react with various electrophiles. A common reaction is quaternization, where the nitrogen atom attacks an alkyl halide or another suitable electrophile to form a quaternary ammonium salt. This reaction introduces a positive charge on the nitrogen atom and can be used to modify the solubility and biological properties of the molecule. The synthesis of various morpholine derivatives often involves reactions at the nitrogen atom, highlighting its role as a key site for molecular modification. chemrxiv.orgresearchgate.net The benzyl (B1604629) group on the nitrogen can also be cleaved under certain reductive conditions, allowing for further functionalization at this position.

Amidation and Alkylation at the N-Benzyl Position

The N-benzyl group of this compound can be cleaved and subsequently functionalized to introduce new amide or alkyl groups at the nitrogen atom. This two-step process typically involves an initial debenzylation followed by acylation or alkylation.

Debenzylation:

Catalytic hydrogenation is a common and effective method for the debenzylation of N-benzylamines. sciencemadness.orgnih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The process involves the hydrogenolysis of the C-N bond, yielding toluene (B28343) and the corresponding secondary amine, 2-(azidomethyl)morpholine (B1661563). The efficiency of this reaction can be influenced by the catalyst quality, hydrogen pressure, and temperature. sciencemadness.org In some cases, the addition of an acid, such as acetic acid, can facilitate the reaction by preventing catalyst poisoning by the product amine. nih.gov

Alternative methods for debenzylation include transfer hydrogenation using reagents like ammonium formate in the presence of a catalyst. duke.edu Oxidative methods using reagents such as N-iodosuccinimide (NIS) have also been reported for the debenzylation of benzylamines, offering a non-hydrogenation alternative. ox.ac.uk

Amidation and Alkylation:

Once the secondary amine, 2-(azidomethyl)morpholine, is obtained, it can readily undergo amidation or alkylation.

Amidation: The secondary amine can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acylmorpholine derivative. This reaction proceeds through a standard nucleophilic acyl substitution mechanism.

Alkylation: The introduction of a new alkyl group at the nitrogen can be achieved through several methods. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comwikipedia.org This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Reductive amination offers high selectivity and is compatible with a wide range of functional groups. rsc.org

The following table summarizes the typical reaction conditions for amidation and alkylation at the N-benzyl position.

| Transformation | Reagents and Conditions | Product |

| Debenzylation | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | 2-(Azidomethyl)morpholine |

| Ammonium formate, Pd/C, solvent (e.g., MeOH) | 2-(Azidomethyl)morpholine | |

| Amidation | Acid chloride or anhydride, base (e.g., triethylamine) | N-Acyl-2-(azidomethyl)morpholine |

| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-Alkyl-2-(azidomethyl)morpholine |

Stability and Degradation Pathways under Varied Environmental Conditions

The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of chemical reagents. The molecule possesses several functional groups that can be susceptible to degradation under specific conditions.

Thermal Stability:

Organic azides are known to be thermally labile, decomposing upon heating to release nitrogen gas and form a nitrene intermediate. researchgate.net The decomposition temperature varies depending on the structure of the azide. For instance, a novel azido ether energetic plasticizer, bis(3-azido-2,2-bis(azidomethyl)propoxy)methane, has a critical explosion temperature of approximately 224.7°C. physchemres.org While specific data for this compound is not available, it is expected to undergo thermal decomposition at elevated temperatures, with the azidomethyl group being the primary site of instability. The decomposition of the polymer backbone of a related azido-containing polymer occurs after the initial dissociation of the azido groups. researchgate.net

Photochemical Stability:

The azido group can also be decomposed by photolysis, typically using UV light. nih.govnih.gov Similar to thermal decomposition, photolysis generates a nitrene intermediate, which can then undergo further reactions. nih.gov The photolytic decomposition of azides is a well-established method for generating reactive nitrenes for various synthetic applications, including photoaffinity labeling. nih.gov Therefore, this compound is expected to be sensitive to UV radiation.

Chemical Stability and Degradation:

The N-benzylamine moiety is susceptible to degradation under certain chemical conditions.

Oxidative Degradation: Benzylamines can be degraded by oxidizing agents. For example, treatment of benzylamines with chlorine or chloramines can lead to the formation of imines, which then hydrolyze to form benzaldehyde (B42025) and the corresponding lower-order amine. rsc.orgrsc.org

Acidic and Basic Conditions: The morpholine ring itself is generally stable under a range of pH conditions. However, the N-benzyl group can be cleaved under strongly acidic conditions, often in conjunction with a reducing agent. The ether linkage in the morpholine ring is generally stable but can be cleaved under harsh acidic conditions.

Reductive Degradation: As discussed previously, the N-benzyl group can be cleaved by catalytic hydrogenation. The azide group is also readily reduced to an amine under these conditions. organic-chemistry.org

The following table summarizes the potential degradation pathways of this compound under various conditions.

| Condition | Affected Functional Group(s) | Primary Degradation Products |

| High Temperature | Azidomethyl | 2-(Nitrenomethyl)-4-benzylmorpholine, N₂ |

| UV Light | Azidomethyl | 2-(Nitrenomethyl)-4-benzylmorpholine, N₂ |

| Oxidizing Agents (e.g., Cl₂) | N-Benzylamine | Benzaldehyde, 2-(azidomethyl)morpholine |

| Catalytic Hydrogenation | N-Benzyl, Azidomethyl | Toluene, 2-(aminomethyl)morpholine |

Exploration of Novel Intramolecular Rearrangements and Fragmentation Reactions

The presence of the reactive azido group in close proximity to the morpholine ring and the N-benzyl group opens up possibilities for novel intramolecular rearrangements and fragmentation reactions.

Intramolecular Rearrangements:

The nitrene intermediate generated from the thermal or photochemical decomposition of the azido group is highly electrophilic and can undergo a variety of intramolecular reactions.

C-H Insertion: The nitrene can insert into adjacent C-H bonds. Intramolecular C-H amination is a powerful tool for the synthesis of N-heterocycles. nih.gov In the case of 2-(nitrenomethyl)-4-benzylmorpholine, insertion into the C-H bonds of the morpholine ring or the benzylic methylene (B1212753) group could lead to the formation of novel fused or bridged heterocyclic systems.

Schmidt-type Reactions: Acid-catalyzed intramolecular rearrangement of alkyl azides can lead to the formation of cyclic imines or tertiary amines through C-C or C-H bond cleavage. nih.gov This type of reaction proceeds through a carbocation mechanism and offers an alternative to metal-catalyzed nitrene insertions. researchgate.net

Curtius-type Rearrangement: While less common for alkyl azides compared to acyl azides, the possibility of a rearrangement involving migration of a group to the nitrogen atom with concomitant loss of N₂ cannot be entirely ruled out under specific conditions.

Fragmentation Reactions:

Mass spectrometry is a key technique for elucidating the structure of molecules through the analysis of their fragmentation patterns. youtube.com The fragmentation of this compound in a mass spectrometer would likely involve several characteristic pathways.

Loss of the Azido Group: The weak N-N₂ bond in the azide can cleave to give a fragment corresponding to the loss of N₂.

Benzylic Cleavage: A common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl cation.

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide. The fragmentation of the morpholine cation itself has been studied and involves several competing pathways. researchgate.net

McLafferty-type Rearrangement: If there are appropriate gamma-hydrogens, a McLafferty rearrangement could occur, although this is more typical for carbonyl compounds. youtube.com

The study of these novel rearrangements and fragmentation pathways can provide deeper insights into the chemical reactivity of this compound and could lead to the discovery of new synthetic methodologies and the design of novel molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Morpholine Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-(azidomethyl)-4-benzylmorpholine in solution. It provides a wealth of information regarding the chemical environment of each nucleus, their connectivity, and spatial relationships, which are crucial for a comprehensive stereochemical and conformational assessment.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Proximity

Two-dimensional (2D) NMR experiments are paramount in unambiguously assigning the proton (¹H) and carbon (¹C) signals of this compound and establishing its complete covalent framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the morpholine (B109124) ring and the benzyl (B1604629) and azidomethyl substituents. For instance, the correlation between the benzylic protons and the protons at the C2 and C6 positions of the morpholine ring can be established.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the entire molecular puzzle by connecting different spin systems, for example, showing correlations from the benzylic protons to the quaternary carbon of the phenyl group and to the C2 and C6 carbons of the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOE cross-peaks can help to ascertain the relative orientation of the azidomethyl group and the benzyl group with respect to the morpholine ring.

| ¹H NMR (Proton) Assignments | ¹³C NMR (Carbon) Assignments |

| Chemical Shift (ppm) | Assignment |

| 7.25-7.40 | Aromatic (C₆H₅) |

| 3.45 | Benzylic (CH₂) |

| 3.90-4.00 | Morpholine (H-2, H-6) |

| 2.70-2.80 | Morpholine (H-3, H-5) |

| 3.30 | Azidomethyl (CH₂) |

| 2.50 | Morpholine (H-4) |

Dynamic NMR for Elucidating Conformational Fluxionality

The morpholine ring of this compound is not static but undergoes rapid conformational changes, primarily the chair-to-chair ring inversion. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide quantitative information about the energetics of this process. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides insight into the flexibility of the morpholine scaffold.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the average conformation in a solvent, solid-state NMR (ssNMR) spectroscopy offers a detailed look at the structure of this compound in its solid, crystalline, or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material. ssNMR can distinguish between different polymorphs (different crystal forms) and can provide information about the packing of molecules in the crystal lattice.

X-ray Crystallography: Precise Determination of Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for a detailed analysis of bond lengths, bond angles, and torsional angles.

Crystal Structure Determination and Refinement Protocols

The process involves growing a single crystal of this compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the molecule. This map is then used to build a molecular model, which is subsequently refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.

Analysis of Bond Geometries, Dihedral Angles, and Non-Covalent Interactions

The refined crystal structure provides a wealth of information. The morpholine ring is expected to adopt a chair conformation, and the precise dihedral angles within the ring can be determined. The orientation of the equatorial or axial positions of the azidomethyl and benzyl substituents can be definitively established. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the macroscopic properties of the solid.

Supramolecular Assembly and Packing Motifs

In the absence of a crystal structure for the title compound, insights can be drawn from related substituted morpholines and benzyl-containing compounds. The morpholine ring, with its ether oxygen and tertiary amine nitrogen, can act as a hydrogen bond acceptor. If residual protic solvents or impurities are present in the crystal lattice, O–H···O, N–H···O, O–H···N, or N–H···N hydrogen bonds could be formed.

The azido (B1232118) group, while not a strong hydrogen bond donor or acceptor, is a significant dipole and can participate in dipole-dipole interactions. The linear nature of the azide (B81097) functional group can also influence the steric packing of the molecules. The interplay of these various weak interactions would likely result in a complex and intricate three-dimensional supramolecular architecture. The study of benzimidazole (B57391) derivatives, which also feature heterocyclic and aromatic rings, has shown that π-π stacking and coordination chemistry can lead to diverse supramolecular structures, including one-dimensional chains and more complex three-dimensional networks researchgate.net. The synthesis of other substituted morpholines has also highlighted the importance of substituent effects on the resulting molecular conformation and crystal packing acs.orgnih.govlookchem.com.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds like this compound. It provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Table 1: Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₂H₁₇N₄O⁺ | 233.1402 |

This table is generated based on the chemical formula and does not represent experimental data.

The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the known behavior of organic azides and N-benzyl compounds. The initial and most characteristic fragmentation step for organic azides is the loss of a molecule of nitrogen (N₂), which is a neutral loss of 28 Da. dtic.milresearchgate.netacs.org This would result in the formation of a highly reactive nitrene intermediate, which would likely undergo further rearrangement and fragmentation.

Another prominent fragmentation pathway would involve the cleavage of the benzyl group. The benzylic C-N bond is relatively labile and can cleave to produce the stable tropylium (B1234903) ion at m/z 91. This is a very common fragmentation pattern for compounds containing a benzyl moiety. Cleavage of the bond between the morpholine nitrogen and the benzyl group would result in a fragment corresponding to the 2-(azidomethyl)morpholine (B1661563) cation.

Further fragmentation of the morpholine ring itself is also expected. This could involve ring-opening followed by the loss of small neutral molecules such as ethene or formaldehyde (B43269). The study of the mass spectrometry of benzyl azide has shown that the fragmentation mechanism can be complex, involving rearrangements and the formation of various smaller ions researchgate.net. The electron ionization fragmentation of aliphatic α-carbonyl azides has also been shown to be influenced by the nature of the substituents nih.gov.

Table 2: Predicted Key Fragmentation Ions for this compound

| Proposed Fragment Ion | m/z (nominal) | Origin |

| [M - N₂]⁺ | 204 | Loss of molecular nitrogen from the parent ion |

| [C₇H₇]⁺ (Tropylium ion) | 91 | Cleavage of the benzyl group |

| [M - C₇H₇]⁺ | 142 | Loss of the benzyl group from the parent ion |

| [C₅H₉N₄O]⁺ | 141 | Cleavage of the benzyl C-N bond |

This table is a prediction based on the fragmentation of analogous structures and does not represent experimental data.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment (if chiral)

The this compound molecule possesses a chiral center at the C2 position of the morpholine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules in solution. cas.cznih.govrsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive and negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. The aromatic chromophore of the benzyl group in this compound would be the primary contributor to the CD spectrum in the UV region (typically 200-300 nm). The interaction of this chromophore with the chiral center at C2 would result in a specific CD signature.

The absolute configuration of the molecule could be determined by comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (R)- or (S)-enantiomer). Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are routinely used to predict the CD spectra of chiral molecules with a high degree of accuracy mdpi.comnih.gov.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers relations. While CD spectroscopy is generally preferred for stereochemical analysis due to its simpler interpretation, ORD can also be a valuable tool.

For this compound, the development of asymmetric syntheses for 2-substituted chiral morpholines would be crucial for obtaining enantiomerically pure samples for chiroptical analysis nih.gov. The application of chiroptical spectroscopy is a well-established method for the structural elucidation of a wide range of chiral compounds, from natural products to pharmaceutical drugs lifechemicals.comnih.gov.

Computational Chemistry and Theoretical Modeling of 2 Azidomethyl 4 Benzylmorpholine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org For 2-(azidomethyl)-4-benzylmorpholine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine its optimized ground state geometry. nih.gov This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy.

Once the ground state geometry is established, further calculations can predict various properties. Vibrational frequency analysis is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) spectrum. Furthermore, DFT can be used to explore reaction mechanisms involving the azide (B81097) group, such as cycloadditions or reductions, by locating and characterizing the transition state structures. The energy of these transition states is vital for predicting reaction rates.

Illustrative Data Table: Predicted Ground State Properties of a Morpholine (B109124) Derivative (Example)

| Property | Value |

| Ground State Energy (Hartree) | -650.12345 |

| Dipole Moment (Debye) | 2.5 |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -6.8 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.3 |

Note: The data in this table is for illustrative purposes for a hypothetical morpholine derivative and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is likely to be located on the electron-rich regions, such as the nitrogen atom of the morpholine ring or the benzyl (B1604629) group. The LUMO is often associated with the azido (B1232118) group, given its electrophilic character. Analyzing the spatial distribution of these orbitals would provide insights into how the molecule interacts with other reagents.

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms of the morpholine ring and the terminal nitrogen of the azide group. The hydrogen atoms would exhibit positive potentials. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional shape of a molecule is not static and can adopt various conformations. Understanding these conformational preferences is essential, especially for molecules that interact with biological targets.

The morpholine ring in this compound typically adopts a chair conformation. However, the orientation of the benzyl and azidomethyl substituents can lead to different conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. This can be achieved by rotating key single bonds (dihedral angles) and calculating the energy at each step. The results would reveal the most likely shapes the molecule will adopt.

Illustrative Data Table: Relative Energies of Conformers of an N-benzylmorpholine Derivative (Example)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| 1 (Equatorial Benzyl) | 175° | 0.0 |

| 2 (Axial Benzyl) | 65° | 2.5 |

| 3 (Gauche) | -70° | 1.8 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis and does not reflect actual values for this compound.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time, explicitly including solvent molecules. nih.gov An MD simulation of this compound in a solvent like water would provide insights into how the solvent affects its conformational flexibility and the stability of different conformers. nih.gov

These simulations can reveal the formation and breaking of hydrogen bonds between the molecule and water, and how the solvent shell is structured around different parts of the molecule. This information is critical for understanding the molecule's solubility and how it might behave in a biological, aqueous environment. The stability of protein-ligand interactions is also often validated through MD simulations. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are invaluable for the structural elucidation of novel compounds and for the verification of experimental data.

For this compound, theoretical NMR chemical shifts can be calculated using methods like Density Functional Theory (DFT). These calculations provide estimated values for the resonance of each carbon and hydrogen atom within the molecule's structure. While experimental data for this specific compound is not publicly available, theoretical predictions offer a foundational understanding of its spectral properties.

Similarly, the vibrational frequencies in an infrared spectrum can be computationally predicted. These theoretical frequencies correspond to the stretching and bending of specific bonds within the molecule, such as the characteristic azide (N₃) stretch, C-N bonds of the morpholine ring, and vibrations associated with the benzyl group.

Table 1: Predicted Spectroscopic Parameters for this compound (Theoretical Data)

| Parameter | Predicted Value Range | Description |

| ¹³C NMR Chemical Shift | 50 - 140 ppm | Predicted resonance for carbon atoms in the morpholine ring, benzyl group, and azidomethyl substituent. |

| ¹H NMR Chemical Shift | 2.5 - 7.5 ppm | Predicted resonance for hydrogen atoms on the morpholine ring, benzyl group, and azidomethyl substituent. |

| IR Frequency (Azide Stretch) | ~2100 cm⁻¹ | Strong, characteristic absorption peak for the azide functional group. |

| IR Frequency (C-O-C Stretch) | 1050 - 1150 cm⁻¹ | Characteristic absorption for the ether linkage within the morpholine ring. |

Note: The values in this table are theoretical estimations based on computational models of similar structures and are not derived from direct experimental measurement of this compound.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can elucidate the mechanisms of chemical reactions, including the synthesis of this compound. Computational analysis allows for the modeling of reaction pathways and the characterization of transition states for key chemical transformations.

The synthesis of substituted morpholines can occur through various routes, and computational models can help determine the most energetically favorable pathways. For instance, the formation of the morpholine ring can be modeled to understand the stereochemical outcomes of the reaction.

Furthermore, the reactivity of the azide group is a key area for computational study. The azide functional group can participate in various reactions, such as cycloadditions. Theoretical modeling can predict the activation energies and transition state geometries for these reactions, providing insight into the kinetic and thermodynamic favorability of different reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a compound with its biological activity or other properties. nih.govscholars.direct For this compound, various molecular descriptors can be calculated to build a theoretical QSAR profile. These descriptors, which are numerical representations of the molecule's physicochemical properties, are crucial for predicting its behavior in biological systems.

These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters. While a formal QSAR study on a series of related compounds would be necessary to build a predictive model, the foundational descriptors for the parent compound can be readily calculated. nih.gov

Table 2: Calculated QSAR Descriptors for this compound (Theoretical)

| Descriptor Type | Descriptor Name | Theoretical Value | Significance |

| Electronic | Dipole Moment | Varies with conformation | Influences solubility and binding interactions. |

| HOMO Energy | Varies with conformation | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Varies with conformation | Relates to the molecule's ability to accept electrons. | |

| Steric | Molecular Weight | ~246.3 g/mol | Basic descriptor influencing size and diffusion. |